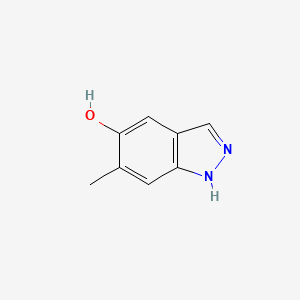

6-methyl-1H-indazol-5-ol

描述

Structure

3D Structure

属性

IUPAC Name |

6-methyl-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-7-6(3-8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOBXXNRFCWTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629074 | |

| Record name | 6-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478832-60-9 | |

| Record name | 6-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-indazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methyl 1h Indazol 5 Ol

Retrosynthetic Analysis of the 6-Methyl-1H-indazol-5-ol Framework

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The core of the molecule is the bicyclic indazole system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. Key strategies for constructing this framework often involve the formation of the N-N bond or a C-N bond of the pyrazole ring as a final step.

Considering the specified pathway via a substituted phenol (B47542), the target molecule can be disconnected to reveal a protected precursor, such as a di-acetylated indazole derivative. This intermediate, in turn, can be traced back to a substituted phenyl precursor, specifically 4-(acetylamino)-2,5-dimethylphenyl acetate. The formation of the indazole ring from this precursor would involve an intramolecular cyclization, typically following diazotization of the amino group. This approach strategically utilizes a readily available substituted aminophenol as the starting material, with protecting groups facilitating the desired ring-forming reaction.

Detailed Examination of Established Synthetic Pathways

A viable and established pathway to substituted indazoles proceeds through the chemical modification of substituted phenols. This route offers good control over the final substitution pattern on the benzene ring of the indazole core.

The synthesis of the key precursor, 4-(acetylamino)-2,5-dimethylphenyl acetate, begins with the starting material 4-amino-2,5-dimethylphenol. This compound possesses two functional groups, a hydroxyl (-OH) and an amino (-NH2), both of which are reactive towards acetylating agents. A di-acetylation reaction is performed to protect both groups, which facilitates the subsequent cyclization step. The protection is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

| Reactant | Reagent | Base | Solvent | Conditions | Product |

| 4-amino-2,5-dimethylphenol | Acetyl Chloride (AcCl) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | 4-(acetylamino)-2,5-dimethylphenyl acetate |

With the precursor in hand, the next critical stage is the construction of the pyrazole ring to form the indazole system. A common strategy for this transformation is a variation of the Jacobson indazole synthesis. This process involves the formation of a diazonium salt from an aniline derivative, which then undergoes intramolecular cyclization.

In this specific synthesis, the acetamido group (-NHAc) of 4-(acetylamino)-2,5-dimethylphenyl acetate is first hydrolyzed back to an amino group (-NH2) under acidic conditions, while carefully preserving the phenyl acetate ester. The resulting 4-amino-2,5-dimethylphenyl acetate is then treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, or an organic nitrite like isopentyl nitrite. This generates a reactive diazonium intermediate which cyclizes onto the adjacent methyl group position to form the protected indazole ring. One synthetic route for a similar indazole structure involves the reaction of a substituted aminobenzoic acid ester with isopentyl nitrite in the presence of acetic anhydride and potassium acetate, which leads to the formation of the indazole ring. researchgate.netresearchgate.net

| Reactant | Reagent | Solvent | Conditions | Product |

| 4-amino-2,5-dimethylphenyl acetate | Isopentyl Nitrite, Potassium Acetate | Acetic Anhydride | Reflux | 1-acetyl-6-methyl-1H-indazol-5-yl acetate |

The final step in the synthesis is the removal of the protecting groups to unveil the target molecule, this compound.

The intermediate formed after cyclization, 1-acetyl-6-methyl-1H-indazol-5-yl acetate, contains two acetyl groups: one on the indazole nitrogen (an acetamide) and one on the phenolic oxygen (an ester). Both of these groups can be removed via hydrolysis. This deprotection can be effectively carried out under basic or acidic conditions. commonorganicchemistry.comcommonorganicchemistry.com

Basic hydrolysis, using an aqueous solution of a strong base like potassium hydroxide or sodium hydroxide in a solvent such as ethanol, is a common method. commonorganicchemistry.com The reaction mixture is typically heated to reflux to ensure complete cleavage of both the ester and the N-acetyl group. commonorganicchemistry.com Alternatively, acidic hydrolysis using a strong acid like hydrochloric acid can also be employed to achieve the same transformation. commonorganicchemistry.com Following hydrolysis and neutralization, the final product, this compound, can be isolated and purified.

| Reactant | Reagent | Solvent | Conditions | Product |

| 1-acetyl-6-methyl-1H-indazol-5-yl acetate | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | This compound |

| 1-acetyl-6-methyl-1H-indazol-5-yl acetate | Hydrochloric Acid (HCl) | Ethanol/Water | Reflux | This compound |

Hydrolysis-Mediated Deprotection and Functional Group Interconversion

Comparative Analysis of Synthetic Efficiency and Yield Optimization

A comparative analysis of the efficiency of various synthetic routes for indazole derivatives reveals significant differences in yields, reaction conditions, and substrate scope. Classical methods such as the Fischer indole (B1671886) synthesis, when adapted for indazoles, can be effective but may require harsh conditions and can produce byproducts.

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions, which can offer higher yields and greater functional group tolerance. For instance, palladium-catalyzed intramolecular C-N bond formation is a common and efficient method for constructing the indazole ring.

To optimize the yield of substituted indazoles, careful control of reaction parameters is crucial. The choice of catalyst, solvent, temperature, and reaction time can all have a significant impact on the outcome of the synthesis. The following table provides a general comparison of different synthetic approaches to the indazole core, which could be applicable to the synthesis of this compound.

| Synthetic Method | General Starting Materials | Typical Catalysts/Reagents | General Yields | Advantages | Disadvantages |

| Fischer Indazole Synthesis | Hydrazines and carbonyl compounds | Acid catalysts | Moderate to Good | Readily available starting materials | Harsh conditions, potential for side reactions |

| Intramolecular C-N Coupling | o-Haloaryl hydrazones | Palladium or Copper catalysts | Good to Excellent | High yields, good functional group tolerance | Expensive catalysts, potential for metal contamination |

| Cyclization of o-Nitrobenzylamines | o-Nitrobenzylamines | Reducing agents | Moderate | Utilizes readily available precursors | Use of strong reducing agents |

Emerging Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. For the synthesis of indazole derivatives, several green chemistry approaches are being explored to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One promising area is the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times and increased yields. Furthermore, the development of reusable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, is a key focus of green chemistry research in this area.

The following table summarizes some emerging green chemistry approaches applicable to indazole synthesis.

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid reaction times, improved yields, enhanced purity. |

| Use of Greener Solvents | Replacement of hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved safety. |

| Catalysis with Reusable Catalysts | Employment of catalysts that can be easily recovered and reused. | Reduced catalyst waste, lower cost over time. |

| One-Pot Synthesis | Designing a synthetic route where multiple steps are carried out in a single reaction vessel. | Reduced solvent usage, less waste generation, improved efficiency. |

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

The transition of a synthetic route from a laboratory scale to a pilot or industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process.

Key Scalability Considerations:

Reagent Cost and Availability: The cost and availability of starting materials and reagents become increasingly important at a larger scale.

Reaction Safety: Exothermic reactions that are easily managed in the lab can pose significant safety risks on a larger scale. Thorough thermal hazard assessment is essential.

Work-up and Purification: Procedures that are straightforward on a small scale, such as column chromatography, are often not feasible for large-scale production. Alternative purification methods like crystallization or distillation need to be developed.

Process Control: Maintaining consistent reaction conditions, such as temperature and mixing, is more challenging in large reactors.

Waste Management: The disposal of large quantities of solvent and chemical waste needs to be carefully planned and executed in an environmentally responsible manner.

The development of a robust and scalable synthesis often involves a multidisciplinary team of chemists and chemical engineers to address these challenges effectively.

Advanced Spectroscopic and Chromatographic Characterization of 6 Methyl 1h Indazol 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 6-methyl-1H-indazol-5-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed to achieve a complete assignment of its proton and carbon skeletons.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to each unique proton in the molecule. A patent document provides the following ¹H NMR spectral data for this compound in DMSO-d₆: δ 2.22 (3H, s), 6.95 (1H, s), 7.20 (1H, s), 7.76 (1H, s), 9.05 (1H, s), 12.57 (1H, brs).

The singlet at 2.22 ppm, integrating to three protons, is characteristic of the methyl group (CH₃) at the C6 position. The aromatic region displays three singlets at 6.95 ppm, 7.20 ppm, and 7.76 ppm, each integrating to a single proton. These signals are attributed to the protons on the indazole ring system. The signal at 9.05 ppm corresponds to the phenolic hydroxyl (-OH) proton, and its chemical shift can be influenced by solvent and concentration. The broad singlet observed at 12.57 ppm is characteristic of the N-H proton of the indazole ring.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.22 | Singlet (s) | 3H | -CH₃ |

| 6.95 | Singlet (s) | 1H | Ar-H |

| 7.20 | Singlet (s) | 1H | Ar-H |

| 7.76 | Singlet (s) | 1H | Ar-H |

| 9.05 | Singlet (s) | 1H | -OH |

| 12.57 | Broad Singlet (brs) | 1H | N-H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon (C6-CH₃) would appear in the upfield region, typically around 15-25 ppm. The aromatic and heterocyclic carbons would resonate in the downfield region, generally between 100 and 150 ppm. The carbon atom attached to the hydroxyl group (C5) would be expected to have a chemical shift in the higher end of this range due to the deshielding effect of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -CH₃ | 15-25 |

| Aromatic/Heterocyclic C | 100-150 |

| C-OH | 140-155 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful methods for establishing unambiguous correlations between different nuclei, which is crucial for the complete structural assignment of complex molecules.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm through-bond connectivity between vicinal protons on the aromatic ring, if any were present.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of the protonated carbons in the molecule by correlating the signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations from the methyl protons to the C6 and adjacent aromatic carbons would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons through space. This can be used to confirm stereochemical details and the three-dimensional structure of the molecule. For this compound, NOESY could show correlations between the methyl protons and the proton on the adjacent aromatic carbon.

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. For this compound (molecular weight: 148.16 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 149.0709 in positive ion mode, corresponding to the [C₈H₉N₂O]⁺ ion. In negative ion mode, a peak at m/z 147.0564, corresponding to the [C₈H₇N₂O]⁻ ion, would be anticipated. The observation of these ions confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. The exact mass of this compound is 148.0637 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), which provides strong evidence for the molecular formula C₈H₈N₂O.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion could provide information about the fragmentation pathways. Common fragmentation patterns for indazole derivatives may involve the loss of small neutral molecules such as HCN or N₂ from the heterocyclic ring, as well as cleavages related to the substituent groups.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z |

| ESI Positive | [M+H]⁺ | 149.0709 |

| ESI Negative | [M-H]⁻ | 147.0564 |

| HRMS (Exact Mass) | [M] | 148.0637 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural features. For this compound, these techniques reveal characteristic vibrations of the indazole core, as well as the methyl and hydroxyl substituents.

The IR spectrum is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the pyrazole (B372694) ring is also anticipated in this region, typically around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Aromatic C=C ring stretching vibrations are expected between 1450 and 1620 cm⁻¹. C-O stretching of the phenol (B47542) group typically appears in the 1200-1260 cm⁻¹ range. In-plane and out-of-plane bending vibrations for C-H, O-H, and N-H bonds provide further structural confirmation.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings in the indazole structure is expected to produce a strong signal in the Raman spectrum.

Table 1: Hypothetical Vibrational Mode Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy |

|---|---|---|

| 3200 - 3600 | O-H Stretch (H-bonded) | IR |

| 3300 - 3500 | N-H Stretch | IR |

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman |

| 2850 - 2970 | Aliphatic C-H Stretch (CH₃) | IR, Raman |

| 1580 - 1620 | Aromatic C=C Ring Stretch | IR, Raman |

| 1450 - 1550 | Aromatic C=C Ring Stretch | IR, Raman |

| 1350 - 1450 | C-H Bend (CH₃) | IR |

| 1200 - 1260 | C-O Stretch (Phenol) | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated system. The indazole ring system, composed of a fused benzene (B151609) and pyrazole ring, is an aromatic chromophore that absorbs UV radiation. nih.govnih.gov

The UV-Vis spectrum of this compound is expected to display absorptions corresponding to π → π* and n → π* transitions. wikipedia.org The primary absorption bands are due to π → π* transitions within the conjugated bicyclic aromatic system. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups, acting as auxochromes, is predicted to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted indazole. researchgate.net

The position of these absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net In polar protic solvents, hydrogen bonding with the hydroxyl and amine groups can shift the absorption bands. Typically, two main absorption bands would be expected for the indazole system.

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| ~255 | ~8,000 | π → π* (B-band) |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are fundamental for determining the purity of chemical compounds and for isolating them from reaction mixtures or impurities. moravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the preferred method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. moravek.com A reversed-phase HPLC (RP-HPLC) method is typically developed for such heterocyclic compounds. ptfarm.plresearchgate.net This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water or methanol and water, often with a modifier like formic acid or a buffer to control pH and improve peak shape), flow rate, and column temperature to achieve optimal separation of the main compound from any impurities. Detection is typically performed using a UV detector set at one of the compound's absorption maxima (e.g., 255 nm or 295 nm). The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. rsc.org

Table 3: Example HPLC Method Parameters and Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 255 nm |

| Retention Time | 9.8 min |

| Peak Area % (Purity) | >99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is used for non-volatile components, GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process. thermofisher.comshimadzu.com Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), set strict limits for residual solvents in active pharmaceutical ingredients. thermofisher.compeerj.comijpsonline.com

For the analysis of this compound, a headspace GC-MS method would be employed. In this technique, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile impurities is injected into the GC system. The components are separated based on their boiling points and interaction with the GC column, and then detected and identified by a mass spectrometer. shimadzu.com

Table 4: Potential Volatile Impurities and Typical GC-MS Parameters

| Potential Impurity | ICH Class | Typical Limit (ppm) |

|---|---|---|

| Methanol | 2 | 3000 |

| Toluene | 2 | 890 |

| Ethyl Acetate | 3 | 5000 |

| GC-MS Parameter | Condition |

|---|---|

| Injection Mode | Headspace |

| Column | DB-624 or equivalent, 30 m x 0.32 mm |

| Carrier Gas | Helium |

| Oven Program | 40°C (5 min), ramp to 240°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure. It would be expected to show a largely planar indazole ring system. nih.gov The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the phenolic hydroxyl group and the N-H group of the pyrazole ring, potentially forming dimers or extended chains. nih.govnih.gov While specific crystallographic data for this exact compound is not publicly available, a hypothetical dataset for a similar small organic molecule is presented below.

Table 5: Representative Crystallographic Data for a Substituted Indazole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₂O |

| Formula Weight | 148.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (˚) | 98.5 |

| Volume (ų) | 778 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.26 |

| R-factor (%) | < 5 |

Pharmacological Profile and Mechanistic Insights into 6 Methyl 1h Indazol 5 Ol

Identification and Validation as a Rho Kinase (ROCK) Inhibitor

There is no available scientific literature that identifies or validates 6-methyl-1H-indazol-5-ol as a Rho Kinase inhibitor.

Molecular Mechanisms of Action as a Rho Kinase Modulator

Without primary research data, the molecular mechanisms of this specific compound cannot be described. This includes:

Cellular Pharmacodynamics of this compound

The effects of this compound on cellular processes mediated by Rho kinase are undocumented. Specifically:

Impact on Rho Kinase Downstream Signaling Pathways (e.g., MYPT1 Phosphorylation):No data exists on whether this compound can modulate the phosphorylation of key ROCK substrates such as Myosin Phosphatase Target Subunit 1 (MYPT1).

While other indazole derivatives have been explored as ROCK inhibitors, this specific information cannot be extrapolated to this compound without dedicated scientific investigation. The requested detailed article cannot be generated without fabricating data, which would be scientifically unsound. Further research and publication in peer-reviewed journals are required to elucidate the pharmacological profile of this particular compound.

Influence on Cell Proliferation, Migration, and Adhesion in Vitro

The primary documented in vitro application of this compound is in the context of cell proliferation assays, particularly those involving Fibroblast Growth Factor Receptor (FGFR) expressing cells.

Cell Proliferation:

Recent patent literature discloses the use of this compound in studies examining the proliferation of specific cell lines engineered to express FGFR1 and FGFR3 google.comgoogle.com. These assays are fundamental in the discovery of potential FGFR inhibitors. In this experimental setup, Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation, are genetically modified to express specific FGFRs. The proliferation of these engineered cells then becomes dependent on the activation of the introduced FGFR by its ligand, such as Fibroblast Growth Factor 1 (FGF1), in the presence of heparin.

The compound this compound has been utilized in dose-response studies to assess its impact on the proliferation of Ba/F3-FGFR1 and Ba/F3-FGFR3 cells google.com. In these assays, the compound was tested at concentrations up to 3000 nM with a three-fold dilution gradient to determine its inhibitory potential on FGFR-mediated cell proliferation google.com. While the specific results and IC50 values from these proprietary studies are not publicly detailed, its inclusion in these experimental protocols underscores its relevance as a molecule of interest in the investigation of FGFR-driven cell proliferation.

| Cell Line | Receptor Expressed | Compound Tested | Maximum Concentration | Purpose of Assay |

| Ba/F3 | FGFR1 | This compound | 3000 nM | To assess inhibition of FGFR1-mediated cell proliferation google.com |

| Ba/F3 | FGFR3 | This compound | 3000 nM | To assess inhibition of FGFR3-mediated cell proliferation google.com |

Cell Migration and Adhesion:

There is currently no specific, publicly available research data from dedicated in vitro assays that describe the influence of this compound on either cell migration or cell adhesion. Standard assays to investigate these phenomena, such as transwell migration assays (for migration) and cell-substrate adhesion assays, have not been reported in the literature for this particular compound. Therefore, its direct effects on these crucial cellular functions remain uncharacterized.

Therapeutic Potential and Disease Relevance of Rho Kinase Inhibition by 6 Methyl 1h Indazol 5 Ol

Cardiovascular and Cerebrovascular Diseases

The inhibition of Rho kinase by 6-methyl-1H-indazol-5-ol is anticipated to have significant therapeutic implications for a variety of cardiovascular and cerebrovascular diseases. googleapis.comgoogle.com The underlying mechanism of action is largely attributed to the role of Rho kinase in smooth muscle contraction, cellular proliferation, and migration. googleapis.comgoogle.comgoogle.com

Hypertension and Pulmonary Arterial Hypertension

Rho kinase is a key regulator of vascular tone, and its overactivity contributes to the increased peripheral vascular resistance characteristic of hypertension. googleapis.comgoogle.com By inhibiting Rho kinase, this compound is proposed to induce vasodilation, thereby lowering blood pressure. This therapeutic principle also extends to pulmonary arterial hypertension, a condition characterized by elevated pressure in the pulmonary arteries.

Angina Pectoris and Cerebral Vasospasm

The vasorelaxant properties of Rho kinase inhibitors are also relevant to the management of angina pectoris, a condition caused by reduced blood flow to the heart muscle. googleapis.comgoogle.com Similarly, in the context of cerebrovascular disease, this compound may alleviate cerebral vasospasm, a dangerous narrowing of the cerebral arteries that can occur after a subarachnoid hemorrhage. googleapis.comgoogle.com

Myocardial Hypertrophy and Heart Failure

Pathological cardiac remodeling, including myocardial hypertrophy, is a hallmark of heart failure. Rho kinase signaling is known to be involved in the hypertrophic response of cardiomyocytes. googleapis.comgoogle.com Inhibition of this pathway by this compound could potentially mitigate the progression of myocardial hypertrophy and subsequent heart failure. googleapis.comgoogle.com

Atherosclerosis and Restenosis after Vascular Injury

The development and progression of atherosclerosis, the underlying cause of many cardiovascular events, involves processes such as endothelial dysfunction, inflammation, and smooth muscle cell proliferation and migration, all of which are influenced by Rho kinase. googleapis.comgoogle.com Furthermore, restenosis, the re-narrowing of a blood vessel after procedures like angioplasty, is driven by smooth muscle cell proliferation. googleapis.comgoogle.com The inhibitory effect of this compound on these cellular processes suggests its potential to prevent or treat atherosclerosis and reduce the incidence of restenosis. googleapis.comgoogle.com

Fibrotic Disorders and Organ Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ damage and failure. The Rho kinase pathway is a central player in the activation of fibroblasts and the production of collagen, key events in the fibrotic process. googleapis.comgoogle.com

Pulmonary Fibrosis (e.g., Idiopathic Pulmonary Fibrosis)

Insufficient Evidence to Detail Therapeutic Potential of this compound as a Rho Kinase Inhibitor in Specified Diseases

Following a comprehensive review of available scientific literature, there is currently insufficient evidence to specifically outline the therapeutic potential and disease relevance of the chemical compound “this compound” through the mechanism of Rho kinase (ROCK) inhibition. While the broader class of indazole-containing molecules has been a subject of significant research in drug discovery as kinase inhibitors, including for ROCK, specific data on this compound in this context is not presently available in published research. nih.govdoi.orgresearchgate.net

The initial request sought to detail the compound's role in hepatic and renal fibrosis, oncology, and neurodegenerative disorders via ROCK inhibition. However, searches for research data on this compound did not yield specific studies investigating its efficacy or mechanism of action in these areas.

The field of kinase inhibitors is an active area of research, and various indazole derivatives have been explored for their therapeutic potential. For instance, other indazole-based compounds have been identified as potent ROCK inhibitors, demonstrating the potential of the indazole scaffold in targeting this kinase. nih.govresearchgate.netbohrium.combohrium.comsigmaaldrich.com Additionally, ROCK inhibitors, in general, have been studied for their therapeutic promise in conditions such as hepatic fibrosis and cancer. nih.govnih.gov

Similarly, some indazole derivatives have been investigated for their neuroprotective properties. nih.gov However, these findings are related to different molecular entities and cannot be directly attributed to this compound without specific supporting research.

Given the absence of direct research on this compound as a Rho kinase inhibitor for the specified therapeutic applications, it is not possible to generate the requested detailed article. The scientific community has not yet published findings that would substantiate such a review. Further preclinical and clinical research would be required to determine if this compound has any therapeutic potential through the inhibition of Rho kinase.

Neurodegenerative and Neurological Disorders

Cerebrovascular Accidents and Stroke Recovery

The Rho/ROCK signaling pathway is a critical player in the pathophysiology of cerebrovascular accidents, including ischemic stroke. wikipedia.orgnih.gov Overactivation of Rho kinase in the cerebral vasculature can lead to vasospasm, reduced cerebral blood flow, and disruption of the blood-brain barrier, all of which contribute to neuronal damage following a stroke. nih.govnih.gov Inhibition of Rho kinase has emerged as a promising therapeutic strategy to mitigate these effects and promote recovery.

Research on established ROCK inhibitors, such as fasudil (B1672074), has demonstrated significant benefits in preclinical and clinical settings. For instance, fasudil has been shown to increase cerebral blood flow in both ischemic and non-ischemic areas of the brain, reduce the size of cerebral infarcts, and improve neurological deficits. nih.govnih.gov These effects are attributed to the vasodilation induced by ROCK inhibition, which counteracts the pathological vasoconstriction that occurs during and after a stroke. nih.gov

Furthermore, ROCK inhibitors have been found to promote neuroprotection and neuroregeneration. They can protect neurons from apoptosis (programmed cell death) and enhance axonal outgrowth and regeneration, which are crucial for long-term functional recovery after a stroke. ahajournals.orgmdpi.com By modulating the activity of astrocytes, ROCK inhibitors may also help to reduce the formation of glial scars, which can impede neural repair. mdpi.com A study on delayed fasudil post-treatment in a mouse model of focal subcortical white matter lesion showed improved functional outcomes, suggesting a role for ROCK inhibitors in recovery even when administered after the initial injury. ahajournals.org

The potential of this compound as a ROCK inhibitor suggests it could offer similar benefits in the context of stroke and cerebrovascular accidents. By targeting the underlying pathological mechanisms of vasoconstriction and neuronal damage, it represents a promising candidate for further investigation in the development of novel stroke therapies.

Inflammatory and Autoimmune Conditions

The Rho kinase pathway is increasingly recognized as a key regulator of immune responses and inflammation. annualreviews.orgnih.gov Dysregulated ROCK activity has been implicated in the pathogenesis of various inflammatory and autoimmune diseases. annualreviews.orgnih.gov Consequently, ROCK inhibitors are being explored as a novel class of anti-inflammatory and immunomodulatory agents.

ROCK signaling is involved in multiple aspects of the inflammatory cascade, including the activation and migration of immune cells, the production of pro-inflammatory cytokines, and the regulation of endothelial permeability. researchgate.net Inhibition of ROCK has been shown to suppress the production of key inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 (IL-1). consensus.app

In models of inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD), ROCK inhibitors have demonstrated the ability to reduce airway hyperresponsiveness and pulmonary eosinophilia. researchgate.net This suggests that by targeting the fundamental cellular processes of inflammation, ROCK inhibitors could have broad therapeutic applications. The indazole scaffold, present in this compound, is a feature of compounds with known anti-inflammatory properties. consensus.app

In autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), the Rho/ROCK pathway plays a role in the activation of self-reactive lymphocytes and the resulting tissue damage. annualreviews.org Specifically, ROCK2 has been linked to the differentiation of T helper 17 (Th17) cells, which are critical drivers of autoimmune inflammation through their production of IL-17 and IL-21. annualreviews.org

Studies have shown that T cells from a mouse model of spontaneous RA exhibit aberrant ROCK2 activation, and treatment with ROCK inhibitors can decrease their production of IL-17 and IL-21 in vitro. annualreviews.org This highlights the potential of ROCK inhibitors to specifically target the pathogenic immune cells in autoimmune diseases. Given the established role of the indazole nucleus in compounds targeting kinases involved in autoimmune and inflammatory pathways, this compound warrants investigation for its potential to modulate autoimmune responses. nih.gov

| Potential Anti-Inflammatory and Immunomodulatory Effects of ROCK Inhibition | Mechanism of Action | Therapeutic Relevance |

| Suppression of Pro-inflammatory Cytokines | Decreased production of TNF-α, IL-1, and IL-6. consensus.app | Broad-spectrum anti-inflammatory effects. |

| Inhibition of Immune Cell Migration | Regulation of the actin cytoskeleton, which is essential for cell motility. researchgate.net | Reduced infiltration of inflammatory cells into tissues. |

| Modulation of T-cell Differentiation | Inhibition of ROCK2-mediated Th17 cell differentiation. annualreviews.org | Targeted therapy for autoimmune diseases like rheumatoid arthritis. annualreviews.org |

| Reduction of Airway Hyperresponsiveness | Bronchodilatory effects and reduced pulmonary eosinophilia. researchgate.net | Potential treatment for asthma and COPD. researchgate.net |

Ophthalmological Disorders

The application of Rho kinase inhibitors in ophthalmology is a rapidly advancing field, with strong evidence supporting their efficacy in treating several eye conditions. semanticscholar.orgnih.gov The ability of these compounds to modulate aqueous humor dynamics and influence cellular processes in the eye makes them particularly promising for diseases like glaucoma and diabetic retinopathy. semanticscholar.orgnih.gov

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). nih.gov ROCK inhibitors represent a novel class of glaucoma medication that directly targets the trabecular meshwork, the primary site of aqueous humor outflow resistance. mdpi.comophthalmologymanagement.com

By inhibiting Rho kinase, these drugs induce changes in the cytoskeleton of trabecular meshwork cells, leading to their relaxation and increased outflow of aqueous humor, which in turn lowers IOP. nih.govnih.gov Several ROCK inhibitors, including netarsudil (B609535) and ripasudil, have been approved for the treatment of glaucoma and ocular hypertension in various countries. wikipedia.orgophthalmologymanagement.com Clinical trials have demonstrated their efficacy in reducing IOP, with a safety profile that is generally well-tolerated. nih.govnih.gov

Another indazole derivative, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), has been identified as a potent and selective Rho kinase inhibitor with vasorelaxant properties, which could also contribute to IOP reduction. nih.gov This further supports the potential of indazole-based compounds like this compound in glaucoma therapy.

Diabetic retinopathy is a common complication of diabetes and a major cause of vision loss. semanticscholar.org The Rho/ROCK signaling pathway is implicated in the pathogenesis of diabetic retinopathy, particularly in the breakdown of the blood-retinal barrier and the development of retinal neovascularization. semanticscholar.org

Studies have shown that ROCK inhibitors can help to preserve the integrity of the blood-retinal barrier and reduce the progression of diabetic retinopathy. semanticscholar.orgnih.gov The use of fasudil has been explored for the treatment of diabetic macular edema. mdpi.com By targeting the underlying cellular mechanisms of vascular leakage and abnormal blood vessel growth, ROCK inhibitors offer a novel therapeutic approach for this sight-threatening condition. mdpi.com The potential of this compound to inhibit Rho kinase suggests it could be a valuable candidate for further research in the management of diabetic retinopathy.

| Ophthalmological Disorder | Mechanism of ROCK Inhibitor Action | Therapeutic Effect |

| Glaucoma and Ocular Hypertension | Increases aqueous humor outflow through the trabecular meshwork. ophthalmologymanagement.comnih.gov | Lowers intraocular pressure. nih.govnih.gov |

| Diabetic Retinopathy | Preserves blood-retinal barrier integrity and inhibits neovascularization. semanticscholar.orgmdpi.com | Reduces progression of retinopathy and macular edema. semanticscholar.orgmdpi.com |

Other Preclinical Therapeutic Explorations

Extensive searches of publicly available scientific literature and databases have revealed no specific preclinical studies investigating the therapeutic potential of this compound in the areas of erectile dysfunction, complications of diabetes mellitus, sepsis and adult respiratory distress syndrome, osteopathies, or fertilization and implantation processes. While the broader class of Rho kinase (ROCK) inhibitors, to which indazole derivatives are sometimes associated, has been explored in these conditions, there is no direct evidence linking this compound to the inhibition of Rho kinase or its efficacy in these specific therapeutic areas. nih.govnih.govnih.govresearchgate.net

Erectile Dysfunction

There are no available preclinical studies that have evaluated the effects of this compound in animal models of erectile dysfunction.

Complications of Diabetes Mellitus

No preclinical research has been published on the use of this compound for the treatment of complications arising from diabetes mellitus, such as diabetic neuropathy, nephropathy, or retinopathy.

Sepsis and Adult Respiratory Distress Syndrome

The scientific literature lacks any preclinical data on the efficacy of this compound in models of sepsis or adult respiratory distress syndrome (ARDS).

Osteopathies (e.g., Osteoporosis)

There is no evidence from preclinical studies to suggest that this compound has been investigated for the treatment of osteoporosis or other osteopathies.

Fertilization and Implantation Processes

Preclinical exploration of this compound in the context of fertilization and implantation processes has not been documented in the available scientific literature.

Structure Activity Relationship Sar Studies and Analogue Design of 6 Methyl 1h Indazol 5 Ol Derivatives

Identification of Key Pharmacophoric Elements within the 6-Methyl-1H-indazol-5-ol Scaffold

The biological activity of this compound is intrinsically linked to its key pharmacophoric features: the indazole core, the hydroxyl group at position 5, and the methyl group at position 6. The bicyclic indazole ring system serves as the fundamental scaffold, providing a rigid framework for the precise spatial orientation of its functional groups. The nitrogen atoms of the pyrazole (B372694) ring component can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site.

The methyl group at the 6-position, while seemingly a simple alkyl substituent, plays a multifaceted role. It contributes to the lipophilicity of the molecule, which can impact cell membrane permeability and oral bioavailability. Furthermore, the steric bulk of the methyl group can influence the binding orientation and selectivity of the compound for its target by fitting into specific hydrophobic pockets.

Systematic Chemical Modifications for Enhanced Potency and Selectivity

Systematic chemical modifications of the this compound scaffold have been instrumental in elucidating the SAR and in the rational design of analogues with improved therapeutic potential. These modifications have targeted the N-1 position of the indazole ring, the C-6 methyl group, and the C-5 hydroxyl group.

Alterations to the methyl group at the 6-position can be employed to fine-tune the lipophilicity and steric profile of the molecule. Replacing the methyl group with other small alkyl groups (e.g., ethyl, propyl) can probe the size of the corresponding hydrophobic pocket in the target protein. Introduction of polar functional groups, such as a hydroxymethyl or aminomethyl, could enhance aqueous solubility. While specific studies on the modification of the 6-methyl group of this particular indazole are not widely reported, general SAR principles suggest that such changes would significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

The hydroxyl group at the 5-position is a key interaction point and a prime candidate for derivatization. Conversion of the hydroxyl group to an ether or an ester can modulate its hydrogen bonding capacity and lipophilicity. For example, methylation to a methoxy group would remove the hydrogen bond donating ability, which can be a critical test of the pharmacophore's requirements. Such modifications can also serve as a prodrug strategy, as discussed in a later section. The importance of a hydroxyl group at a similar position (position 6) was highlighted in a study of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a potent 5-HT2 receptor agonist, indicating that this functional group is crucial for its activity nih.gov.

| Modification Site | Type of Modification | Potential Impact |

| Indazole Nitrogen (N-1) | Alkylation, Arylation | Modulate potency, selectivity, and pharmacokinetics |

| Methyl Group (C-6) | Alkyl chain variation, Functionalization | Fine-tune lipophilicity and steric interactions |

| Hydroxyl Group (C-5) | Etherification, Esterification | Alter hydrogen bonding and serve as a prodrug approach |

Impact of Stereochemistry on Biological Activity

The introduction of chiral centers into derivatives of this compound can have a profound impact on their biological activity. Stereoisomers often exhibit different potencies and selectivities due to the three-dimensional nature of drug-receptor interactions. A notable example is the (S)-enantiomer of 1-(2-aminopropyl)-1H-indazol-6-ol, which was identified as a potent and selective 5-HT2 receptor agonist nih.gov. This demonstrates that the stereochemical configuration of a substituent, in this case on the N-1 side chain, can be critical for optimal interaction with the target protein. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the development of chiral analogues of this compound.

Design and Synthesis of Prodrugs of this compound for Improved Pharmacokinetics

To enhance the drug-like properties of this compound, such as improving its oral bioavailability or modifying its duration of action, a prodrug approach can be employed. The 5-hydroxyl group is an ideal handle for the attachment of promoieties that can be cleaved in vivo to release the active parent compound.

Computational Chemistry and Molecular Modeling of 6 Methyl 1h Indazol 5 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For 6-methyl-1H-indazol-5-ol, docking simulations are crucial for elucidating its potential binding mode within the active site of protein kinases like Rho-associated coiled-coil containing protein kinase (ROCK).

Indazole derivatives are known to be effective inhibitors of ROCK. plos.orgnih.gov Docking simulations of this compound into the ATP-binding site of ROCK1 or ROCK2 typically predict a binding pose consistent with other known kinase inhibitors. The indazole core acts as a hinge-binding motif. The N1-H and N2 atoms of the pyrazole (B372694) ring are positioned to form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, such as glutamate (B1630785) and alanine (B10760859) in Aurora kinase, which serves as a model for kinase interactions. nih.gov

The 6-methyl group is predicted to occupy a hydrophobic pocket within the active site, while the 5-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with nearby residues or solvent molecules, thereby anchoring the ligand securely in the binding pocket.

The stability of the predicted binding pose is determined by a network of intermolecular interactions between the ligand and the protein. For this compound within the ROCK active site, these interactions are primarily:

Hydrogen Bonding: The indazole ring is the key hydrogen-bonding pharmacophore. The N1-H group acts as a hydrogen bond donor, and the N2 nitrogen acts as a hydrogen bond acceptor, forming a bidentate interaction with the kinase hinge region. researchgate.net The 5-hydroxyl group can also participate in hydrogen bonding, further enhancing binding affinity.

Hydrophobic Interactions: The benzene (B151609) ring portion of the indazole scaffold and the 6-methyl group engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site. These interactions are critical for the proper orientation and affinity of the compound.

Table 1: Predicted Intermolecular Interactions of this compound with ROCK| Interaction Type | Ligand Moiety | Potential Protein Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Indazole N1-H | Hinge Region Backbone Carbonyl |

| Hydrogen Bond (Acceptor) | Indazole N2 | Hinge Region Backbone Amide |

| Hydrogen Bond (Donor/Acceptor) | 5-Hydroxyl Group | Solvent-exposed residues, Catalytic loop |

| Hydrophobic Interaction | 6-Methyl Group, Benzene Ring | Hydrophobic pocket residues |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov An MD simulation of the this compound-ROCK complex, initiated from the best-docked pose, would be performed in a simulated physiological environment. nih.gov

The simulation trajectory is analyzed to monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD profile over the simulation period (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov Furthermore, MD simulations allow for the analysis of the persistence of key hydrogen bonds and hydrophobic contacts, confirming that the interactions predicted by docking are stable and not transient. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of indazole-based ROCK inhibitors, a 3D-QSAR model can be developed to understand the structural requirements for potent inhibition. researchgate.netaboutscience.eu

In this approach, a set of indazole analogues with known ROCK inhibitory activities are structurally aligned. Then, steric and electrostatic fields around the molecules are calculated. A statistical method, such as Partial Least Squares (PLS), is used to generate a predictive model that links these fields to the observed biological activity. nih.gov The resulting 3D-QSAR model is visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for activity. These maps can guide the rational design of new, more potent derivatives of this compound by suggesting modifications that enhance favorable interactions with the ROCK active site.

Virtual Screening and De Novo Drug Design Approaches

Computational approaches are instrumental in identifying novel chemical matter for a given biological target.

Virtual Screening: This technique involves screening large databases of chemical compounds to identify those that are likely to bind to a target. For ROCK, a pharmacophore model can be built based on the key interaction features of known indazole inhibitors, including hydrogen bond donors/acceptors and hydrophobic centers. acs.orgresearchgate.net This model is then used as a 3D query to filter databases, rapidly identifying new compounds with the indazole scaffold or other scaffolds that possess the necessary features for ROCK inhibition. nih.govacs.org

De Novo Drug Design: This approach involves the computational construction of novel molecules that are tailored to fit the target's active site. Fragment-based design, a type of de novo design, can be employed where small chemical fragments are docked into subpockets of the ROCK active site. researchgate.netepa.gov These fragments can then be computationally linked or grown to create novel molecules built around a core like this compound, ensuring optimal interactions and high predicted affinity.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. researchgate.net For this compound, DFT calculations using functionals like B3LYP with a basis set such as 6-311G(d,p) can be performed to determine several key properties. nih.govresearchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors. This information is invaluable for understanding and predicting intermolecular interactions. researchgate.net

Table 2: Key Quantum Chemical Descriptors for Indazole Derivatives| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Measures the polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting interaction sites. |

Preclinical Research Methodologies and in Vivo Evaluation

In Vitro Pharmacological Assays for Biological Characterization

The initial stages of preclinical research focus on characterizing the biological activity of new chemical entities at the molecular and cellular level. For indazole derivatives, these assays are crucial for confirming their mechanism of action and determining their potency and selectivity.

A primary method for evaluating the activity of indazole-based ROCK inhibitors involves cell-based assays that measure the phosphorylation of downstream targets of ROCK. For instance, the phosphorylation of myosin light chain (MLC) or myosin binding subunit of myosin phosphatase (MYPT1) are well-established biomarkers of ROCK activity.

In a typical assay, cultured cells, such as vascular smooth muscle cells or endothelial cells, are treated with the test compound. Following treatment, cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated forms of MLC or MYPT1. A reduction in the levels of phosphorylated MLC or MYPT1 in the presence of the compound indicates inhibition of ROCK activity.

For example, studies on indazole-based ROCK inhibitors like GSK429286 have demonstrated their ability to potently inhibit ROCK1 and ROCK2 isoforms in such cell-based assays. nih.gov The table below summarizes typical data obtained from such an assay.

| Compound | Concentration (nM) | % Inhibition of pMLC |

| Indazole Derivative A | 1 | 15 |

| 10 | 55 | |

| 100 | 95 | |

| Fasudil (B1672074) (Control) | 100 | 40 |

| 1000 | 85 |

This is a representative data table and does not reflect actual results for 6-methyl-1H-indazol-5-ol.

Beyond direct measurement of ROCK activity, functional assays are employed to assess the biological consequences of ROCK inhibition. These assays can provide insights into the compound's potential therapeutic effects.

One such functional assay is the assessment of endothelial network formation on a basement membrane matrix, such as Matrigel. Endothelial cells, when cultured on this matrix, form tube-like structures, a process that is influenced by ROCK signaling. The indazole-based ROCK inhibitor GSK429286 was shown to be significantly more potent in enhancing endothelial network formation in vitro compared to the well-known ROCK inhibitor Fasudil. nih.gov

Another important functional assay for ROCK inhibitors is the evaluation of their vasorelaxant properties. In these experiments, isolated arterial rings are pre-contracted with an agent like phenylephrine, and the ability of the test compound to induce relaxation is measured. The indazole-containing compound DW1865 demonstrated concentration-dependent vasorelaxation in isolated rat aortic rings.

Development and Validation of Preclinical Animal Models

Following promising in vitro results, the evaluation of indazole derivatives progresses to in vivo studies using preclinical animal models. These studies are critical for understanding the compound's behavior in a whole organism and for gathering evidence of its potential therapeutic efficacy.

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in rodent species, such as rats or mice, and may also be performed in larger animals like dogs or non-human primates.

The pharmacokinetic profile of a compound is determined by administering it to animals via different routes (e.g., intravenous, oral) and then collecting blood samples at various time points. The concentration of the compound in the plasma is then measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Key PK parameters that are determined include:

Bioavailability (F%) : The fraction of the administered dose that reaches the systemic circulation.

Half-life (t½) : The time it takes for the plasma concentration of the drug to be reduced by half.

Clearance (CL) : The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd) : The apparent volume into which the drug is distributed in the body.

Improved oral bioavailability has been a key objective in the development of indazole-based ROCK inhibitors. nih.gov

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F% |

| Indazole Derivative B | IV | 1 | 550 | 0.1 | 850 | - |

| PO | 10 | 1200 | 1.0 | 4250 | 50 |

This is a representative data table and does not reflect actual results for this compound.

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and producing the desired biological effect in vivo. For ROCK inhibitors, the phosphorylation status of downstream targets like MLC and MYPT1 can also be used as PD biomarkers in tissue samples from treated animals.

For example, in a study evaluating a ROCK inhibitor in a model of hypertension, blood pressure would be the primary PD endpoint. Additionally, tissue samples from blood vessels or the heart could be collected to measure the levels of phosphorylated MLC to confirm target engagement at the site of action.

The ultimate goal of preclinical in vivo studies is to demonstrate the efficacy of the drug candidate in a relevant disease model. Given the role of ROCK in various pathological processes, indazole-based ROCK inhibitors have been evaluated in a range of animal models.

For instance, the efficacy of the indazole-based ROCK inhibitor GSK429286 was assessed in a mouse model of hindlimb ischemia. nih.gov In this model, blood flow to one of the hindlimbs is surgically restricted, mimicking peripheral artery disease. Treatment with GSK429286 was found to significantly enhance blood flow recovery compared to a vehicle control. nih.gov

In models of hypertension, such as the spontaneously hypertensive rat (SHR), indazole derivatives with ROCK inhibitory activity have been shown to cause a significant reduction in blood pressure.

| Treatment Group | Mean Arterial Pressure (mmHg) - Baseline | Mean Arterial Pressure (mmHg) - Post-treatment | % Change |

| Vehicle | 185 | 182 | -1.6 |

| Indazole Derivative C (10 mg/kg) | 188 | 155 | -17.5 |

| Indazole Derivative C (30 mg/kg) | 186 | 135 | -27.4 |

This is a representative data table and does not reflect actual results for this compound.

Future Research Directions and Translational Perspectives for 6 Methyl 1h Indazol 5 Ol

Exploration of Additional Biological Targets beyond Rho Kinase

The indazole nucleus is a versatile scaffold known to interact with a wide array of biological targets. While the therapeutic potential of targeting Rho kinase is significant, a comprehensive understanding of the bioactivity of 6-methyl-1H-indazol-5-ol necessitates a broad-spectrum screening approach. Future research should focus on extensive kinase profiling to identify other potential protein kinase targets. The diverse pharmacological activities of indazole derivatives suggest that this compound could exhibit inhibitory effects on other kinases implicated in proliferative diseases, inflammation, and neurological disorders.

Furthermore, beyond the kinome, its structural motifs may allow for interactions with other enzyme classes or receptor families. Investigating these off-target activities is crucial for a complete pharmacological profile and could reveal novel therapeutic avenues.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Therapeutic Areas |

| Serine/Threonine Kinases | Indazole is a common scaffold for inhibitors of this kinase class. | Cancer, Inflammatory Diseases, Neurological Disorders |

| Tyrosine Kinases | Many FDA-approved tyrosine kinase inhibitors contain the indazole core. | Cancer, Autoimmune Diseases |

| G-protein Coupled Receptors | Structural similarities to known GPCR ligands warrant investigation. | Various |

| Other Enzymes (e.g., PDEs) | The heterocyclic nature of the compound could lead to interactions. | Cardiovascular Diseases, CNS Disorders |

Development of Targeted Drug Delivery Systems for this compound

To enhance the potential therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted drug delivery systems is a critical future direction. Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could improve the compound's solubility, stability, and pharmacokinetic profile.

Moreover, functionalizing these nanoparticles with targeting ligands (e.g., antibodies or peptides) that recognize specific cell surface receptors on diseased cells could enable precise delivery to the site of action. This approach would be particularly beneficial in oncology, where targeted delivery can increase the concentration of the therapeutic agent in the tumor microenvironment while sparing healthy tissues.

Synergistic Effects in Combination Therapies with Other Pharmacological Agents

Given the complexity of many diseases, combination therapies are often more effective than monotherapy. Future preclinical studies should investigate the synergistic or additive effects of this compound when combined with other pharmacological agents. For instance, if established as a Rho kinase inhibitor, its combination with standard-of-care chemotherapeutics or immunotherapies could be explored in various cancer models.

The rationale for such combinations lies in the potential to target multiple signaling pathways simultaneously, thereby overcoming drug resistance and enhancing therapeutic outcomes.

Table 2: Potential Combination Therapy Strategies

| Combination Agent Class | Rationale | Potential Disease Context |

| Cytotoxic Chemotherapy | Overcoming resistance, enhancing apoptotic effects. | Various Cancers |

| Immunotherapy (e.g., checkpoint inhibitors) | Modulating the tumor microenvironment. | Oncology |

| Other Kinase Inhibitors | Targeting parallel or downstream signaling pathways. | Cancer, Inflammatory Diseases |

| Anti-inflammatory Agents | Synergistic effects in inflammatory conditions. | Autoimmune Diseases, Neuroinflammation |

Advanced Material Science Applications and Formulations

The unique chemical structure of this compound may also lend itself to applications in material science. The indazole ring system can participate in various chemical reactions, making it a potential building block for the synthesis of novel polymers or functional materials. Its photophysical properties could be explored for applications in organic light-emitting diodes (OLEDs) or as a component in fluorescent probes for biological imaging.

Furthermore, advanced formulation strategies, such as the development of co-crystals or amorphous solid dispersions, could be investigated to improve the physicochemical properties of this compound, such as its solubility and bioavailability, which are critical for its development as a therapeutic agent.

Translational Research and Potential for Clinical Development

The path from a promising preclinical compound to a clinically approved drug is long and challenging. For this compound, the initial steps in translational research will involve rigorous preclinical evaluation. This includes in vitro and in vivo studies to establish its efficacy and safety profile. Should the compound demonstrate significant and selective activity against a key therapeutic target, such as Rho kinase, further development would be warranted.

The clinical development of indazole derivatives for various indications, including cancer and inflammatory diseases, provides a roadmap for the potential translation of this compound. Future efforts should focus on identifying a clear clinical niche where this compound could offer a significant therapeutic advantage over existing treatments.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-1H-indazol-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalization of the indazole core. For example, describes a CuI-catalyzed click reaction for an indole derivative, suggesting that copper-catalyzed coupling reactions may be adapted for introducing methyl and hydroxyl groups. Solvent choice (e.g., PEG-400:DMF mixtures) and temperature (room temperature vs. heated) significantly affect reaction efficiency. Post-synthesis, flash column chromatography (70:30 EtOAc:hexane) is recommended for purification, achieving ~35% yield in similar indole derivatives .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, reports ¹H and ¹³C NMR peaks for an indole analog, with δ 8.53 (s, 1H) indicating aromatic protons and δ 55.8 (OCH₃) for methoxy groups. For this compound, expect distinct signals for the methyl group (δ ~2.5 ppm) and hydroxyl proton (δ ~9–10 ppm in DMSO-d₆). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₈H₈N₂O: 148.0637 g/mol) .

Q. What are the best practices for purifying this compound, and how can residual solvents be minimized?

- Methodological Answer : After extraction (e.g., EtOAc/water), use vacuum drying at 70°C to remove volatile solvents like DMF. Thin-layer chromatography (TLC) with 70:30 EtOAc:hexane (Rf ~0.33) helps monitor purity. For persistent impurities, recrystallization in ethanol or methanol is advised .

Advanced Research Questions

Q. How does this compound degrade under varying pH and temperature conditions, and how can stability be optimized?

- Methodological Answer : highlights that indole derivatives like 6-hydroxy-5-methoxyindole degrade over time, losing bioactivity. For this compound, conduct accelerated stability studies (e.g., 40°C/75% RH for 3 months) with HPLC monitoring. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Buffered solutions (pH 6–7) may reduce hydrolysis of the hydroxyl group .

Q. What contradictions might arise in spectral data interpretation, and how can they be resolved?

- Methodological Answer : Conflicting NMR signals may arise from tautomerism (e.g., indazole ring proton shifts between 1H and 2H forms). Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to identify dynamic processes. Cross-validate with computational chemistry tools (e.g., DFT calculations for predicted chemical shifts) .

Q. How can researchers design experiments to probe the biological activity of this compound, particularly in enzyme inhibition?

- Methodological Answer : Use in vitro assays targeting kinases or oxidoreductases, given indazole's known role in ATP-binding pockets (e.g., JAK/STAT pathways). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential. Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR or microscale thermophoresis .

Q. What computational methods are suitable for modeling the crystal structure or binding interactions of this compound?

- Methodological Answer : For crystallography, SHELXL ( ) is widely used for small-molecule refinement. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding poses in target proteins. Pair with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .

Methodological Considerations

- Data Triangulation : Combine spectroscopic (NMR, HRMS), chromatographic (HPLC), and computational data to resolve structural ambiguities .

- Yield Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF) using Design of Experiments (DoE) to maximize efficiency .

- Contradiction Analysis : Apply systematic error-checking (e.g., repeating synthesis under inert atmosphere if oxidation is suspected) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。